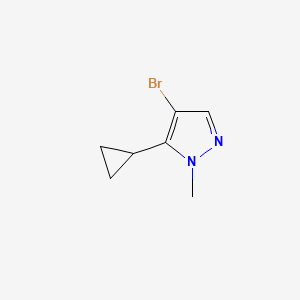
1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride
説明
“1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride” is a chemical compound with the molecular formula C10H17ClN4 . It has an average mass of 228.722 Da and a monoisotopic mass of 228.114182 Da . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely published .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The exact structure can be found in the ChemSpider database .科学的研究の応用
Conformational Analysis and Structural Studies
- The conformational analysis and crystal structure of a related compound, incorporating elements similar to 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride, have been thoroughly investigated. These studies, which include spectroscopic analysis and temperature-dependent experiments, provide valuable insights into the solid and solution conformations of such compounds (Ribet et al., 2005).
Pharmacokinetics and Hydrolysis Studies
- Research on novel anaplastic lymphoma kinase inhibitors, structurally similar to this compound, reveals insights into the impact of hydrolysis-mediated clearance on their pharmacokinetics. This is crucial for understanding the metabolic stability and systemic clearance of such compounds (Teffera et al., 2013).
Synthesis and Characterization of Derivatives
- The synthesis and characterization of various derivatives of piperazine and piperidine, compounds that share structural characteristics with this compound, have been extensively studied. These research efforts contribute to the development of potential therapeutic agents with improved pharmacological properties (Marvanová et al., 2016).
Drug Design and Ligand Efficiency
- In the realm of drug design, studies focusing on ligand efficiency and the structure-activity relationship of compounds structurally related to this compound provide valuable insights. These investigations are pivotal in the development of highly selective and potent pharmacological agents (Sadek et al., 2014).
Antioxidant and Antimicrobial Applications
- Research into the antioxidant and antimicrobial properties of pyrazine derivatives, closely related to this compound, has demonstrated potential applications in the treatment and prevention of various diseases. These studies underscore the significance of exploring the biological activities of such compounds (Gouda, 2012).
Anticancer Research
- Investigating novel Mannich bases derived from pyrazine and piperidine analogs has shown promising results in anticancer research. These studies are key to understanding the therapeutic potential of compounds like this compound in cancer treatment (Demirci & Demirbas, 2019).
将来の方向性
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that there is ongoing research in this field, and “1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride”, as a piperidine derivative, may also be a subject of future research.
特性
IUPAC Name |
1-(3-methylpyrazin-2-yl)piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-8-10(13-5-4-12-8)14-6-2-3-9(11)7-14;/h4-5,9H,2-3,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECPHFPCEYBBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-46-9 | |
| Record name | 3-Piperidinamine, 1-(3-methyl-2-pyrazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3046551.png)



![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B3046557.png)
